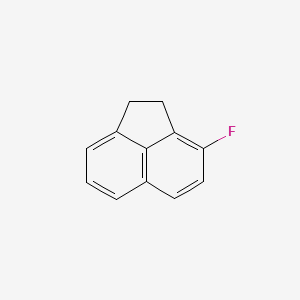

3-Fluoro-1,2-dihydroacenaphthylene

Description

Structure

3D Structure

Properties

CAS No. |

3798-80-9 |

|---|---|

Molecular Formula |

C12H9F |

Molecular Weight |

172.20 g/mol |

IUPAC Name |

3-fluoro-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C12H9F/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2 |

InChI Key |

YADIQSZFKRFQPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC3=C2C1=CC=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 1,2 Dihydroacenaphthylene

Retrosynthetic Analysis of 3-Fluoro-1,2-dihydroacenaphthylene

A retrosynthetic approach to this compound allows for the identification of logical disconnections and readily available starting materials.

The most logical disconnection is the carbon-fluorine (C-F) bond. This leads to two primary synthetic strategies: electrophilic fluorination of a nucleophilic precursor or nucleophilic fluorination of an electrophilic precursor.

Disconnection 1: C-F Bond (Electrophilic Approach) : This approach involves the direct fluorination of the 1,2-dihydroacenaphthylene core. The precursor would be the parent hydrocarbon, 1,2-dihydroacenaphthylene, or a more activated derivative. This strategy relies on the inherent reactivity of the aromatic ring towards electrophiles.

Disconnection 2: C-X Bond (Nucleophilic Approach) : This strategy involves the displacement of a leaving group (X) at the 3-position by a fluoride (B91410) ion. Potential precursors would include 3-hydroxy-1,2-dihydroacenaphthylene, which can be converted to a better leaving group, or 3-halo-1,2-dihydroacenaphthylene (where the halogen is not fluorine). Another viable precursor is acenaphthenone, which can be functionalized at the α-position to the carbonyl group.

Disconnection 3: Cyclization : A more convergent approach would involve the cyclization of a suitably fluorinated naphthalene (B1677914) derivative. For instance, a fluorinated naphthalene with a two-carbon side chain at the 1-position could be cyclized to form the five-membered ring of the dihydroacenaphthylene system.

Potential Precursors:

| Precursor | Synthetic Approach |

| 1,2-Dihydroacenaphthylene | Electrophilic Fluorination |

| Acenaphthenone | Nucleophilic Fluorination |

| 3-Hydroxy-1,2-dihydroacenaphthylene | Nucleophilic Fluorination |

| 3-Bromo-1,2-dihydroacenaphthylene | Nucleophilic Fluorination |

| Fluorinated Naphthalene Derivative | Cyclization |

Regioselectivity: The primary challenge in the synthesis of this compound is controlling the position of fluorination.

In electrophilic aromatic substitution on 1,2-dihydroacenaphthylene, the substitution pattern is directed by the electronic properties of the bicyclic system. The 3- and 5-positions are generally the most electron-rich and thus the most likely sites of electrophilic attack. Achieving selectivity for the 3-position over the 5-position would require careful selection of the fluorinating agent and reaction conditions.

In nucleophilic substitution approaches starting from acenaphthenone, the α-position to the carbonyl is readily functionalized. Reduction of the ketone and subsequent conversion of the hydroxyl group to a leaving group would secure the 3-position for fluorination.

Stereoselectivity: As this compound is a chiral molecule, the development of stereoselective synthetic methods is a significant consideration.

If the synthesis proceeds through a prochiral intermediate, such as acenaphthenone, an asymmetric reduction of the ketone could establish the desired stereocenter. Subsequent fluorination would need to proceed with retention or predictable inversion of configuration.

Asymmetric fluorination reactions, using chiral fluorinating agents, could also be employed to introduce the fluorine atom enantioselectively.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several novel synthetic pathways can be proposed for the synthesis of this compound.

Direct fluorination methods offer the most straightforward route to the target molecule, although they often present challenges in controlling regioselectivity.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "F+". nih.gov A variety of electrophilic fluorinating reagents have been developed, with Selectfluor® being one of the most common. thermofisher.comnih.gov

The direct fluorination of 1,2-dihydroacenaphthylene with an electrophilic fluorinating agent like Selectfluor® would likely yield a mixture of isomers, with the 3-fluoro and 5-fluoro derivatives being the major products. The ratio of these products would depend on the reaction conditions, including the solvent and temperature.

To enhance regioselectivity, a directing group could be installed on the 1,2-dihydroacenaphthylene core. For example, a directing group at the 1- or 2-position could favor fluorination at the 3-position.

Potential Electrophilic Fluorination Reactions:

| Substrate | Fluorinating Agent | Potential Outcome |

| 1,2-Dihydroacenaphthylene | Selectfluor® | Mixture of 3-fluoro and 5-fluoro isomers |

| 1-Acyl-1,2-dihydroacenaphthylene | Selectfluor® | Potentially improved selectivity for the 3-position |

Nucleophilic fluorination is a powerful method for the synthesis of organofluorine compounds and typically involves the displacement of a leaving group by a fluoride source. acs.org

A plausible route to this compound via nucleophilic fluorination would start from the readily available acenaphthenone. Reduction of acenaphthenone to 1-hydroxy-1,2-dihydroacenaphthylene, followed by dehydration, would yield acenaphthylene (B141429). Alternatively, the hydroxyl group in 1-hydroxy-1,2-dihydroacenaphthylene could be converted into a good leaving group (e.g., tosylate, mesylate, or triflate), which could then be displaced by a nucleophilic fluoride source such as potassium fluoride or a tetralkylammonium fluoride salt.

Another approach would involve the α-bromination of acenaphthenone to give 2-bromo-acenaphthenone. Reduction of the carbonyl would yield 2-bromo-1-hydroxy-1,2-dihydroacenaphthylene. The hydroxyl group could then be removed, and the bromine atom at the 2-position could potentially direct fluorination to the adjacent 3-position, or undergo rearrangement. A more direct route from the brominated ketone would be a Favorskii-type rearrangement, though this would lead to a different ring system.

A more promising nucleophilic route would involve the conversion of 3-hydroxy-1,2-dihydroacenaphthylene (which could be synthesized from a suitably substituted naphthalene precursor) to a sulfonate ester, followed by displacement with a fluoride salt.

Potential Nucleophilic Fluorination Reactions:

| Substrate | Reagent Sequence | Fluoride Source |

| 3-Hydroxy-1,2-dihydroacenaphthylene | 1. TsCl, pyridine; 2. KF, crown ether | KF |

| 3-Bromo-1,2-dihydroacenaphthylene | Pd-catalyzed fluorination (e.g., with a suitable ligand and fluoride source) | CsF, AgF |

Cyclization Reactions Utilizing Fluorinated Precursors

An alternative and often more regioselective strategy for the synthesis of fluorinated PAHs involves the cyclization of appropriately functionalized fluorinated precursors.

Intramolecular Cyclization Reactions for Ring Formation

Intramolecular cyclization is a powerful method for constructing cyclic systems. For the synthesis of a molecule like this compound, a plausible route would involve the cyclization of a fluorinated naphthalene derivative. For example, a suitably substituted 1-fluoro-8-(2-haloethyl)naphthalene could undergo an intramolecular Friedel-Crafts-type reaction to form the five-membered ring of the acenaphthene (B1664957) core. The synthesis of fluorinated naphthalene and phenanthrene (B1679779) derivatives has been achieved through the base-catalyzed cyclization of fluorobromo-substituted alkenes with terminal alkynes. st-andrews.ac.uk This highlights the potential of building the fluorinated aromatic system first, followed by the formation of the dihydroacenaphthylene structure.

Another approach involves the metal-mediated cyclization of peri-substituted acenaphthene precursors. For instance, the synthesis of a phosphapyracene has been achieved through the tandem phosphination/cyclization of 5-bromo-6-chloromethylacenaphthene. wikipedia.org A similar strategy could be envisioned where a fluorinated acenaphthene precursor undergoes intramolecular C-C bond formation.

Tandem Reaction Sequences for Efficient Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex molecules. The synthesis of extended PAHs has been accomplished through oxidative tandem spirocyclization and 1,2-aryl migration. Current time information in Bangalore, IN. In the context of fluorinated systems, indium(III)-catalyzed domino ring construction of bis(1,1-difluoroallenyl) compounds has been used to synthesize difluorinated PAHs in a tandem fashion. rsc.org A novel benzene (B151609) ring extension cycle has also been developed where a fluorinated PAH can be functionalized and then undergo a cyclization to add another aromatic ring. rsc.org

While a specific tandem reaction for this compound is not reported, the synthesis of acenaphthylene-fused heteroarenes via a Pd-catalyzed Suzuki-Miyaura/C-H arylation cascade demonstrates the power of tandem processes in building complex structures on the acenaphthene scaffold. beilstein-journals.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of fluorination and cyclization reactions are highly dependent on the reaction conditions and the catalyst system employed.

Solvent Effects and Temperature Control

The choice of solvent can have a significant impact on fluorination reactions. For electrophilic fluorination using reagents like Selectfluor®, polar aprotic solvents such as acetonitrile (B52724) are commonly used. acs.org In some cases, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can dramatically enhance the reactivity and selectivity of C-H activation reactions. rsc.org For radical fluorination reactions, the solvent can influence the kinetics and the reaction pathway. rsc.org

Temperature is another critical parameter. Direct fluorination with elemental fluorine is often carried out at low temperatures to control its high reactivity and prevent over-fluorination and side reactions. acsgcipr.org In contrast, some catalytic cyclization reactions may require elevated temperatures to proceed efficiently.

A study on the acid-catalyzed liquid-phase fluorination of acenaphthylene with xenon difluoride highlights the importance of reaction conditions. In this case, the reaction in a dilute methylene (B1212753) chloride solution at room temperature for a short duration (5 minutes) was necessary to obtain the desired difluoride products and avoid polymerization. rsc.org

| Substrate | Reagent | Solvent | Temperature | Product(s) | Yield | Reference |

| Acenaphthylene | XeF₂ / HF | CH₂Cl₂ | Room Temp | trans-1,2-Difluoro-1,2-dihydroacenaphthylene, cis-1,2-Difluoro-1,2-dihydroacenaphthylene | High (trans:cis ratio ~5.25:1) | rsc.orgyoutube.com |

Ligand Design and Metal Catalysis in Synthesis

Transition metal catalysis plays a crucial role in modern organic synthesis, including the formation of C-F bonds and the construction of complex ring systems. Palladium-catalyzed cross-coupling reactions are particularly important. The development of specialized biaryl monophosphine ligands has been pivotal in enabling Pd-catalyzed aromatic fluorination, which was once a challenging transformation due to the difficult Ar-F reductive elimination from Pd(II) intermediates. The design of these ligands can influence both the reactivity and regioselectivity of the fluorination.

For cyclization reactions, palladium catalysis is also widely used. For example, the synthesis of acenaphthylene-fused heteroarenes was achieved using a Pd-catalyzed cascade involving a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. beilstein-journals.org The choice of ligand and palladium precatalyst is critical for the success of such transformations.

In the context of preparing fluorinated precursors, copper-catalyzed reactions are also relevant. For example, the reaction of PH₂Ph with 5-bromo-6-chloromethylacenaphthene in the presence of a copper catalyst leads to a cyclized product. wikipedia.org

| Catalyst System | Reaction Type | Substrate Class | Key Features | Reference |

| Pd(OAc)₂ / Ligand | Aromatic Fluorination | Aryl Triflates/Bromides | Biaryl monophosphine ligands enable challenging Ar-F reductive elimination. | |

| Pd Catalyst | Suzuki-Miyaura / C-H Arylation | 1,8-Dihalonaphthalenes | Tandem cascade for synthesis of acenaphthylene-fused systems. | beilstein-journals.org |

| InBr₃ | Domino Cyclization | 1,1-Difluoroallenes | Efficient construction of fluorinated polycyclic aromatic hydrocarbons. | rsc.org |

| Fe(acac)₂ | Radical C-H Fluorination | Benzylic C-H bonds | Inexpensive catalyst for benzylic fluorination with Selectfluor®. | wikipedia.org |

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound would likely proceed through the fluorination of a suitable acenaphthene or acenaphthylene precursor. The mechanistic investigation of such transformations involves a multi-faceted approach, combining the identification of transient species, analysis of reaction rates, and determination of the product's three-dimensional structure.

The identification of reaction intermediates is fundamental to confirming a proposed reaction mechanism. Depending on the synthetic route—be it electrophilic, nucleophilic, or radical fluorination—different transient species would be expected.

For an electrophilic fluorination pathway, using reagents like Selectfluor® (F-TEDA-BF4), a key intermediate would be a cationic species, specifically a resonance-stabilized carbocation or a bridged fluoronium ion. The reaction would likely initiate with the attack of the electron-rich double bond of a precursor like acenaphthylene on the electrophilic fluorine source. This generates a carbocationic intermediate which is then quenched by a nucleophile. The stability and structure of this cation dictate the regioselectivity and stereoselectivity of the reaction.

In a hypothetical nucleophilic fluorination , starting from a precursor such as 3-hydroxy-1,2-dihydroacenaphthylene, an initial activation of the hydroxyl group to form a good leaving group (e.g., a tosylate or mesylate) would be necessary. Subsequent attack by a fluoride ion (e.g., from CsF or TBAF) would proceed via an S_N2 or S_N1 mechanism. In an S_N1 pathway, a planar carbocation intermediate would be formed, similar to the one in the electrophilic route, potentially leading to a racemic mixture of products.

Computational studies play a significant role in elucidating these intermediates. nih.gov Density Functional Theory (DFT) calculations can model the energy landscapes of reaction pathways, predicting the most stable structures for intermediates and transition states. For instance, computational studies on difluorocarbene have confirmed the stabilizing effect of fluorine on such species. nih.gov Spectroscopic techniques, such as low-temperature NMR, can sometimes allow for the direct observation and characterization of these transient species.

| Plausible Intermediate | Generating Reaction Type | Key Stabilizing Feature | Typical Detection Method |

| Acenaphthenyl Cation | Electrophilic Addition | Resonance delocalization across the π-system | Low-temperature NMR, Computational Modeling |

| Bridged Fluoronium Ion | Electrophilic Addition | Three-center, two-electron bond | Computational Modeling, Matrix Isolation IR |

| Radical Species | Radical Fluorination | Delocalization onto the aromatic rings | Electron Paramagnetic Resonance (EPR) Spectroscopy |

A hypothetical kinetic experiment for the electrophilic fluorination of acenaphthylene could yield a rate law such as: Rate = k[Acenaphthylene][Fluorinating Agent]

This second-order rate law would suggest that the initial attack of the alkene on the fluorine source is the rate-determining step. By performing the reaction at various temperatures, one could construct an Arrhenius plot to determine the activation energy (Ea) for the reaction, providing a quantitative measure of the energy barrier for the key bond-forming step.

While specific kinetic data for this compound is not available, studies on related reactions, such as the fluorination of other polycyclic aromatic hydrocarbons (PAHs), provide a framework for what to expect. epa.gov For example, the reaction conditions for direct fluorination of PAHs often require elevated temperatures or prolonged reaction times, suggesting a significant activation barrier. epa.gov

| Parameter | Significance in Mechanistic Elucidation | Hypothetical Value Range for PAH Fluorination |

| Rate Constant (k) | Measures the intrinsic speed of the reaction. | 10⁻⁴ to 10⁻² M⁻¹s⁻¹ at 298 K |

| Reaction Order | Indicates which species are involved in the rate-determining step. | First-order in each reactant (Total second-order) |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | 50 - 100 kJ/mol |

Stereochemistry is a critical aspect of the mechanistic puzzle, as the three-dimensional arrangement of atoms in the product is a direct consequence of the reaction pathway. The 1,2-dihydroacenaphthylene core is not planar, and the introduction of a fluorine atom at the 3-position can lead to different stereoisomers depending on the starting material and mechanism.

If the synthesis proceeds via addition of fluorine to acenaphthylene , the stereochemical outcome depends on whether the addition is syn or anti. Direct fluorination with elemental fluorine or xenon difluoride often proceeds via a syn-addition mechanism, possibly through a concerted pathway or a rapidly collapsing ion pair. acs.org This would result in the two fluorine atoms (or a fluorine and another group) being added to the same face of the double bond.

In contrast, a multi-step electrophilic addition involving a discrete, open-chain carbocation intermediate could allow for rotation around single bonds before the final nucleophilic attack, potentially leading to a mixture of syn and anti products.

NMR spectroscopy is a powerful tool for stereochemical analysis. Through-space spin-spin couplings between fluorine and nearby protons (¹H-¹⁹F HOESY or NOESY) can establish the relative stereochemistry of the molecule. nih.gov The magnitude of coupling constants can provide information about the dihedral angles between atoms, helping to define the conformation and configuration of the product. nih.gov X-ray crystallography provides the most definitive structural proof, revealing the precise bond lengths, bond angles, and stereochemical arrangement in the solid state.

| Synthetic Pathway | Expected Stereochemical Outcome | Primary Analytical Technique |

| Concerted syn-Addition to Acenaphthylene | Specific diastereomer formed | NMR (NOESY/HOESY), X-ray Crystallography |

| Stepwise Electrophilic Addition | Mixture of diastereomers | HPLC separation, NMR, X-ray Crystallography |

| S_N2 Substitution on Chiral Precursor | Inversion of configuration | Polarimetry, Chiral HPLC, NMR |

| S_N1 Substitution on Chiral Precursor | Racemization | Polarimetry, Chiral HPLC |

Chemical Reactivity and Transformation of 3 Fluoro 1,2 Dihydroacenaphthylene

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The introduction of a fluorine atom to the 1,2-dihydroacenaphthylene core significantly modulates the reactivity and regioselectivity of these reactions.

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Due to the high electronegativity of fluorine, the inductive effect deactivates the aromatic ring towards electrophilic attack compared to unsubstituted 1,2-dihydroacenaphthylene. This deactivation means that harsher reaction conditions, such as higher temperatures or stronger Lewis acid catalysts, may be required to achieve substitution.

Despite its deactivating inductive effect, the fluorine atom is considered an ortho-, para-director in electrophilic aromatic substitution. This directing effect is a consequence of the resonance stabilization of the intermediate carbocation (the sigma complex or arenium ion) formed during the reaction. The lone pairs on the fluorine atom can delocalize to stabilize the positive charge when the electrophile attacks the ortho or para positions relative to the fluorine.

The substitution pattern in the electrophilic functionalization of 3-Fluoro-1,2-dihydroacenaphthylene is a result of the combined directing effects of the fluoro substituent and the inherent reactivity of the acenaphthene (B1664957) nucleus. The fluorine at the 3-position will direct incoming electrophiles primarily to the positions ortho and para to it.

Considering the structure of this compound, the potential sites for electrophilic attack are positions 4, 5, 6, and 8. The directing influence of the fluorine atom would favor substitution at the ortho position (position 4) and the para position (position 6). However, steric hindrance from the adjacent ethylene (B1197577) bridge might disfavor substitution at position 4. Therefore, electrophilic substitution is most likely to occur at position 6. The other ortho position (position 2) is part of the saturated five-membered ring and thus not susceptible to aromatic substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effect of Fluorine | Steric Hindrance | Predicted Outcome |

| 4 | Ortho (activating) | High | Minor product |

| 5 | Meta (deactivating) | Moderate | Minor product |

| 6 | Para (activating) | Low | Major product |

| 8 | Meta (deactivating) | Low | Minor product |

Note: This table is based on theoretical predictions and not on experimental data.

Nucleophilic Substitution Reactions on the Fluorinated Moiety

Nucleophilic aromatic substitution (SNAr) on aryl fluorides is generally challenging due to the high strength of the C-F bond. However, these reactions can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom.

In the absence of additional activating groups on the aromatic ring of this compound, the direct nucleophilic displacement of the fluorine atom is expected to be difficult. Strong nucleophiles and harsh reaction conditions, such as high temperatures and pressures, would likely be necessary to effect this transformation. Common nucleophiles that could potentially replace the fluorine include alkoxides, thiolates, and amines. The reaction would proceed through a Meisenheimer complex intermediate, a resonance-stabilized carbanion.

The 1,2-dihydroacenaphthylene system contains a five-membered ring fused to the naphthalene (B1677914) core, which introduces a degree of ring strain. This strain can influence the reactivity of the molecule. In the context of nucleophilic substitution, the strain might slightly alter the geometry and electronic properties of the aromatic ring, potentially affecting the stability of the Meisenheimer intermediate. However, a significant impact on the feasibility of the SNAr reaction is not anticipated unless the strain significantly distorts the planarity required for effective delocalization of the negative charge in the intermediate.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound would target different parts of the molecule.

Oxidation: The aliphatic ethylene bridge (positions 1 and 2) is the most susceptible site for oxidation. Strong oxidizing agents like potassium permanganate or chromic acid could potentially cleave the five-membered ring or oxidize the benzylic positions to carbonyl groups, leading to the formation of acenaphthenequinone derivatives. The aromatic ring is generally resistant to oxidation under these conditions.

Reduction: The aromatic portion of this compound can be reduced under catalytic hydrogenation conditions (e.g., using H2 gas with a palladium, platinum, or nickel catalyst). This would lead to the saturation of the aromatic rings, forming a perhydroacenaphthene derivative. The C-F bond is generally stable under these conditions, but hydrogenolysis (cleavage of the C-F bond) can sometimes occur at high temperatures and pressures.

Selective Oxidation of the Dihydroacenaphthylene Framework

The ethano bridge of the 1,2-dihydroacenaphthylene system is susceptible to oxidation, a reaction that has been extensively studied for the parent compound, acenaphthene. The presence of the fluorine atom at the 3-position is anticipated to influence the regioselectivity and rate of these oxidation reactions due to its electron-withdrawing nature.

Oxidation of acenaphthene typically yields acenaphthenequinone, a key intermediate in the synthesis of various dyes and pharmaceuticals. This transformation can be achieved using a variety of oxidizing agents. For instance, catalytic oxidation in the presence of cobalt and manganese bromides in acetic acid can lead to either acenaphthenequinone or naphthalic anhydride as the major product, depending on the catalyst composition researchgate.net. The reaction proceeds through intermediates such as acenaphthenol and trans-acenaphthylene glycol researchgate.net.

Human cytochrome P450 enzymes also metabolize acenaphthene, primarily to 1-acenaphthenol, which can be further oxidized to 1-acenaphthenone and 1,2-acenaphthenedione nih.gov.

For this compound, the fluorine atom's electron-withdrawing effect would likely deactivate the aromatic ring towards electrophilic attack, potentially making the oxidation of the ethano bridge more selective. The initial oxidation would be expected to occur at the C-1 or C-2 position to form the corresponding alcohol, which can be further oxidized to the ketone, 3-fluoroacenaphthenone, and subsequently to 3-fluoroacenaphthenequinone. The regioselectivity of the initial hydroxylation may be influenced by the electronic and steric effects of the fluorine substituent.

Table 1: Predicted Products of Selective Oxidation of this compound

| Starting Material | Oxidizing Agent | Predicted Major Product(s) |

| This compound | Co/Mn bromide catalyst in acetic acid | 3-Fluoroacenaphthenequinone, 3-Fluoronaphthalic anhydride |

| This compound | Human Cytochrome P450 Enzymes | 3-Fluoro-1-acenaphthenol, 3-Fluoro-1-acenaphthenone |

This table is based on the known oxidation products of acenaphthene and the anticipated electronic influence of the fluorine substituent.

Reduction of the Aromatic or Fluorinated Substructure

The reduction of this compound can target either the aromatic system or the carbon-fluorine bond. The choice of reducing agent and reaction conditions will determine the outcome.

Hydrogenation of the unsaturated analogue, acenaphthylene (B141429), over a suitable catalyst readily yields acenaphthene. While this compound is already hydrogenated at the five-membered ring, further reduction of the aromatic system is possible under more forcing conditions, which would lead to tetrahydro- and eventually perhydroacenaphthene derivatives. The fluorine substituent is generally stable to catalytic hydrogenation.

Conversely, reductive defluorination can be achieved under specific conditions. One-electron reduction of fluorinated aromatic compounds can lead to the cleavage of the C-F bond nih.gov. This process is often facilitated by electrochemical methods or by using strong reducing agents like sodium or potassium acenaphthalenide. The reduction potential of the aromatic system will be influenced by the fluorine atom, making it more susceptible to reduction compared to the unsubstituted acenaphthene.

Cycloaddition and Pericyclic Reactions Involving the Aromatic or Alkene Moieties

Diels-Alder and Related Reactions

The aromatic system of this compound can potentially participate in Diels-Alder reactions, although this generally requires highly reactive dienophiles and harsh reaction conditions due to the stability of the aromatic sextet. The unsaturated analogue, acenaphthylene, can act as a dienophile in Diels-Alder reactions. For example, it reacts with phencyclone to form a corresponding adduct researchgate.net.

In a hypothetical Diels-Alder reaction involving the aromatic core of this compound, the fluorine atom would act as an electron-withdrawing group, influencing the regioselectivity of the cycloaddition. Generally, electron-withdrawing groups on the diene can lower the energy of the LUMO, potentially favoring inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The reaction would likely occur at the unsubstituted benzene (B151609) ring of the naphthalene core to avoid steric hindrance from the ethano bridge and the fluorine atom.

Table 2: General Principles of Substituent Effects in Diels-Alder Reactions

| Diene Substituent | Dienophile Substituent | Reaction Type |

| Electron-donating | Electron-withdrawing | Normal-demand |

| Electron-withdrawing | Electron-donating | Inverse-electron-demand |

Photochemical Rearrangements and Cyclizations

The strained five-membered ring and the aromatic system of this compound make it a candidate for photochemical reactions. Acenaphthene itself undergoes photochemical reactions with arenecarbonitriles, leading to substitution or addition products rsc.org. These reactions are proposed to proceed via electron-transfer quenching of the excited state of the nitrile.

Photochemical rearrangements of cyclic and polycyclic systems are well-documented baranlab.org. The specific rearrangement pathways for this compound would depend on the wavelength of light used and the presence of sensitizers or quenchers. Potential rearrangements could involve the [2+2] cycloaddition of the aromatic double bonds or rearrangements involving the five-membered ring. The fluorine substituent could influence the excited-state electronics and thus direct the course of the photochemical reaction. For instance, photodehydrogenation of acenaphthene can lead to acenaphthenone researchgate.net. A similar process could be envisioned for the fluoro-derivative.

Functionalization of the Ethano Bridge and Aromatic Core

Selective Derivatization at C-1 and C-2 Positions

As discussed in the oxidation section, the C-1 and C-2 positions of the ethano bridge are the most reactive sites for functionalization. The oxidation to acenaphthenone and subsequently to acenaphthenequinone provides a gateway to a variety of derivatives.

Acenaphthenequinone can undergo a range of condensation reactions and can be reduced to the corresponding diol nih.gov. For 3-fluoroacenaphthenequinone, these reactions would proceed analogously, leading to a series of functionalized 3-fluoroacenaphthene derivatives. For example, reduction of acenaphthenequinone with various reagents can yield cis- and trans-acenaphthylene glycols nih.gov.

Furthermore, the carbonyl groups of 3-fluoroacenaphthenequinone could be targets for nucleophilic attack by Grignard reagents or other organometallics, allowing for the introduction of various alkyl or aryl groups at the C-1 and C-2 positions mdpi.com. The synthesis of acenaphthene-based N-heterocyclic carbene metal complexes often starts from acenaphthenequinone, suggesting that similar complex ligands could be prepared from 3-fluoroacenaphthenequinone mdpi.com.

Table 3: Potential Functionalization Reactions at C-1 and C-2 of this compound via the Quinone Intermediate

| Reagent/Reaction Type | Expected Product Type |

| Reduction (e.g., LiAlH4) | 3-Fluoroacenaphthylene-1,2-diol |

| Grignard Reagents (RMgX) | 1,2-Dialkyl/diaryl-3-fluoroacenaphthylene-1,2-diol |

| Condensation with amines | 3-Fluoroacenaphthene-1,2-diimines |

This table outlines potential derivatizations based on the known reactivity of acenaphthenequinone.

Introduction of Diverse Functional Groups for Advanced Synthesis

The strategic introduction of diverse functional groups onto the this compound scaffold is pivotal for the synthesis of advanced materials and complex molecular structures. The chemical behavior of this compound is dictated by the electronic interplay between the fused aromatic system and the fluorine substituent. This allows for a variety of chemical transformations to install new functionalities, primarily through electrophilic aromatic substitution, and to a lesser extent, nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

The acenaphthene core is generally reactive towards electrophiles. In this compound, the fluorine atom, being an ortho-, para-directing deactivator, influences the position of incoming electrophiles. While it deactivates the ring towards substitution compared to the parent acenaphthene, it directs electrophilic attack to the positions ortho and para to itself. However, the inherent reactivity of the acenaphthene nucleus, which favors substitution at the 5- and 6-positions, will also play a significant role in determining the final product distribution.

Key electrophilic substitution reactions applicable to this compound include:

Nitration: The introduction of a nitro group (–NO₂) can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation, for instance with bromine or chlorine, can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Reactions: Acyl groups (–COR) can be introduced via Friedel-Crafts acylation using an acyl halide or anhydride with a Lewis acid catalyst such as aluminum chloride. Similarly, Friedel-Crafts alkylation can introduce alkyl (–R) substituents.

Sulfonation: The sulfonic acid group (–SO₃H) can be installed using fuming sulfuric acid.

The regioselectivity of these reactions will be a balance between the directing effect of the fluorine atom and the intrinsic reactivity of the acenaphthene ring system.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like acenaphthene is generally difficult. However, the presence of the highly electronegative fluorine atom can facilitate such reactions, particularly at the carbon atom to which it is attached. The strong inductive effect of fluorine can stabilize the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. For a successful substitution to occur, a strong nucleophile and often elevated temperatures are required. This pathway allows for the direct replacement of the fluorine atom with other functional groups such as alkoxy, amino, or cyano groups.

The following table summarizes plausible functionalization reactions for this compound.

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced | Plausible Product(s) |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Nitro-3-fluoro-1,2-dihydroacenaphthylene |

| Bromination | NBS, Dichloromethane | -Br | Bromo-3-fluoro-1,2-dihydroacenaphthylene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | -COCH₃ | Acetyl-3-fluoro-1,2-dihydroacenaphthylene |

| Nucleophilic Substitution | NaOCH₃, CH₃OH, heat | -OCH₃ | 3-Methoxy-1,2-dihydroacenaphthylene |

| Nucleophilic Substitution | KCN, DMSO, heat | -CN | 1,2-Dihydroacenaphthylene-3-carbonitrile |

Theoretical and Computational Investigations of 3 Fluoro 1,2 Dihydroacenaphthylene

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding of 3-Fluoro-1,2-dihydroacenaphthylene would necessitate dedicated computational studies.

Density Functional Theory (DFT) Studies of Molecular Orbitals

DFT calculations would be the primary tool to investigate the molecular orbitals (MOs) of this compound. These calculations would provide insights into the energy levels and spatial distribution of the electrons within the molecule. For related acenaphthylene (B141429) derivatives, DFT studies have been used to determine their electronic properties and potential for applications in materials science. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties. For similar fluorinated aromatic compounds, analysis of the HOMO-LUMO gap has been used to understand their reactivity and potential as electronic materials. nih.gov A similar analysis for this compound would reveal how the fluorine substituent at the 3-position influences the electron distribution and the sites susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis of C-F Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful technique to understand bonding interactions within a molecule. nih.gov An NBO analysis of this compound would provide a detailed picture of the carbon-fluorine (C-F) bond, including its polarity and the nature of the orbital interactions. It would also elucidate any hyperconjugative interactions between the C-F bond and the rest of the molecule, which can significantly impact its stability and reactivity. Studies on other fluorinated organic molecules have utilized NBO analysis to understand the nature of C-F bonds and their influence on molecular properties. nih.govnist.gov

Conformational Analysis and Energetics

The flexibility of the five-membered ring in the 1,2-dihydroacenaphthylene scaffold makes its conformational analysis essential.

Potential Energy Surface Scans for Ring Conformations

A potential energy surface (PES) scan would be necessary to explore the different possible conformations of the five-membered ring in this compound. libretexts.orglibretexts.org This would involve systematically changing the dihedral angles of the ring and calculating the corresponding energy to identify the most stable conformers and the energy barriers between them. The fluorine substituent could influence the preferred conformation of the ring.

Aromaticity Assessment of the Polycyclic System

The aromaticity of the acenaphthylene core is a subject of considerable interest, with the fusion of a five-membered ring to a naphthalene (B1677914) system creating a complex electronic structure. The introduction of a fluorine atom and the saturation of the five-membered ring in this compound are expected to significantly modulate this aromatic character.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current), and values near zero are indicative of non-aromatic systems.

For the parent molecule, acenaphthylene, NICS calculations have shown that the six-membered rings exhibit aromatic character, while the five-membered ring displays a degree of anti-aromaticity. rsc.org It is theorized that in this compound, the hydrogenation of the five-membered ring to a dihydro form would eliminate the anti-aromatic character of this portion of the molecule. The NICS values for the six-membered rings are expected to remain negative, confirming their sustained aromaticity, although the magnitude may be altered by the electronic effects of the fluorine substituent. The electron-withdrawing nature of fluorine could potentially lead to a slight decrease in the aromaticity of the adjacent six-membered ring.

A detailed computational study on acenaphthylene derivatives has revealed that the aromatic character of the five-membered ring is generally small. rsc.org Ring current maps have even suggested the presence of a weak paratropic (antiaromatic) circulation in the five-membered ring of acenaphthylene. rsc.org

Table 1: Predicted NICS(1)zz Values (in ppm) for the Rings of this compound (Theoretical Estimation)

| Ring System | Predicted NICS(1)zz Value | Aromatic Character |

| Fluorine-Substituted Benzene (B151609) Ring | Moderately Negative | Aromatic |

| Unsubstituted Benzene Ring | Negative | Aromatic |

| Dihydroacenaphthylene Five-Membered Ring | Near Zero | Non-aromatic |

Note: These are theoretical predictions based on the known effects of fluorination and hydrogenation on aromatic systems. Actual computational studies are required for precise values.

Aromaticity Indices and Their Correlation with Reactivity

A range of aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify the degree of aromatic character. For acenaphthylene, HOMA values indicate a significant level of aromaticity in the naphthalene core. rsc.org

In this compound, the hydrogenation of the five-membered ring would lead to a molecule that is structurally more similar to acenaphthene (B1664957) in that region. Acenaphthene is essentially a naphthalene core with an ethylene (B1197577) bridge. wikipedia.org The reactivity of this compound is expected to be dictated by the aromatic naphthalene-like portion of the molecule. The fluorine atom at the 3-position will likely influence the regioselectivity of electrophilic substitution reactions on the aromatic rings due to its electron-withdrawing inductive effect and electron-donating mesomeric effect.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting the energetics of chemical transformations. For this compound, we can predict likely reaction pathways based on studies of related molecules.

Computational Elucidation of Favored Reaction Pathways

Studies on the OH-initiated degradation of acenaphthylene have shown that the reaction can proceed through either hydrogen abstraction or hydroxyl addition pathways. scirp.orgscirp.org For this compound, similar pathways can be envisaged. The presence of the dihydroacenaphthylene bridge introduces benzylic C-H bonds, which could be susceptible to radical abstraction. However, addition of electrophiles to the aromatic rings is also a likely reaction pathway. The fluorine substituent is expected to direct electrophilic attack to specific positions on the aromatic ring.

A theoretical investigation into the gas-phase degradation of acenaphthylene initiated by OH radicals predicted that the hydroxyl addition pathway is more favorable than hydrogen abstraction. scirp.org This suggests that for this compound, reactions involving the addition of radicals or electrophiles to the aromatic system will be significant.

Energy Barriers and Rate Constant Predictions for Transformations

Transition state theory is a fundamental concept in predicting reaction rates. ucsb.edu The energy barrier, or activation energy, of a reaction determines its rate. For this compound, the energy barriers for various transformations can be computationally estimated. For instance, in an electrophilic aromatic substitution reaction, the stability of the intermediate carbocation (the sigma complex or Wheland intermediate) will be a key factor in determining the activation energy. The fluorine atom will influence the stability of these intermediates through its electronic effects.

Automated high-throughput methods for calculating reaction rates using transition state theory are becoming increasingly common and could be applied to study the reactivity of this compound. nih.gov

Table 2: Predicted Relative Energy Barriers for Electrophilic Attack on this compound

| Position of Attack | Predicted Relative Energy Barrier | Rationale |

| C4 | Lower | Ortho to the fluorine, potentially activated by mesomeric effect. |

| C5 | Higher | Meta to the fluorine, deactivated by inductive effect. |

| C6 | Lower | Para to the fluorine, potentially activated by mesomeric effect. |

| C7 | Higher | Distant from the fluorine, less electronic influence. |

Note: These are qualitative predictions. The actual order and magnitude of energy barriers would require detailed quantum mechanical calculations.

Solvent Effects and Catalysis Modeling in a Computational Framework

The surrounding environment, particularly the solvent, can have a profound impact on reaction rates and mechanisms. ucsb.edu Computational models can account for these effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous dielectric medium. nih.gov

For reactions involving this compound that proceed through polar transition states or intermediates, a polar solvent would be expected to lower the activation energy and thus increase the reaction rate. The photoaddition of acenaphthylene to acrylonitrile, for example, is influenced by the solvent. rsc.org Similarly, the choice of solvent would be critical in any synthetic transformations of this compound.

Catalysis modeling can also be employed to understand and predict the role of catalysts in reactions involving this molecule. For instance, in a hydrogenation reaction to produce this compound from a fluorinated acenaphthylene precursor, computational modeling could help in selecting an appropriate catalyst by examining the interactions between the substrate and the catalyst surface.

Advanced Spectroscopic and Spectrometric Investigations for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural analysis of organic molecules like 3-Fluoro-1,2-dihydroacenaphthylene in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign the chemical shifts of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei.

To establish the intricate network of covalent bonds, a series of 2D NMR experiments would be indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. For this compound, this would show correlations between adjacent protons in the aromatic rings and within the dihydro-acenaphthene aliphatic bridge. This is crucial for tracing the proton network throughout the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, providing a clear picture of the C-H bonds in the molecule.

The following table illustrates the type of data that would be generated from these multi-dimensional NMR experiments for the structural elucidation of this compound.

| Technique | Correlated Nuclei | Information Provided for this compound |

| COSY | ¹H - ¹H | Reveals proton-proton couplings within the aromatic system and the aliphatic bridge, confirming neighborhood relationships. |

| HSQC | ¹H - ¹³C (one bond) | Directly links each proton to its attached carbon, assigning C-H pairs. |

| HMBC | ¹H - ¹³C (multiple bonds) | Establishes long-range connectivity, confirming the carbon skeleton and the position of the fluorine substituent. |

Fluorine-19 is a highly sensitive NMR nucleus with a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. A ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom. The precise chemical shift of this signal would provide valuable insight into the electron-withdrawing or -donating effects within the molecule. Furthermore, the coupling of the ¹⁹F nucleus to nearby protons (J-coupling) would manifest as splitting in both the ¹⁹F and ¹H NMR spectra, providing further confirmation of the fluorine atom's position.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the through-space proximity of atoms, regardless of whether they are connected by chemical bonds. For this compound, these experiments would be crucial for:

Confirming the stereochemistry of the dihydro-acenaphthene portion of the molecule.

Establishing the spatial relationships between the protons on the aliphatic bridge and the aromatic protons.

Observing potential through-space interactions involving the fluorine atom and nearby protons, which can provide further structural constraints.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in a Raman experiment corresponds to specific bond stretches, bends, and other molecular vibrations.

The presence of the fluorine atom in this compound would give rise to characteristic vibrational modes. The C-F stretching vibration is typically observed in the infrared spectrum in the region of 1000-1400 cm⁻¹. The exact frequency would be sensitive to the electronic nature of the aromatic ring to which it is attached. This provides a clear diagnostic marker for the presence of the fluorine substituent.

The IR and Raman spectra would also provide a wealth of information about the hydrocarbon framework of the molecule.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹ in the IR spectrum.

Aliphatic C-H Stretching: The C-H stretching vibrations of the CH₂ groups in the dihydro-acenaphthene bridge would be expected in the 2850-2960 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would produce characteristic bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane and in-plane bending vibrations of the aromatic C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹) and are diagnostic of the substitution pattern on the aromatic rings.

The table below outlines the expected regions for key vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

| C-H Bending (Aromatic) | 650 - 1000 | IR, Raman |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and the elucidation of its fragmentation pathways. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of each ion, which is critical for distinguishing between isobaric species (ions with the same nominal mass but different elemental formulas).

For this compound (C₁₂H₉F), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated with high precision. This precise mass measurement is the foundational step in confirming the compound's identity in a complex matrix.

Hypothetical High-Resolution Mass Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) | Description |

| [C₁₂H₉F]⁺˙ | 172.0688 | Molecular Ion |

| [C₁₂H₈F]⁺ | 171.0610 | Loss of a hydrogen radical (H•) |

| [C₁₂H₉]⁺ | 153.0704 | Loss of a fluorine radical (F•) |

| [C₁₁H₇F]⁺˙ | 158.0532 | Loss of a methyl radical (CH₃•) followed by rearrangement |

| [C₁₀H₇]⁺ | 127.0548 | Loss of C₂H₂F radical |

This table is generated based on theoretical calculations and established fragmentation patterns of similar compounds.

The fragmentation of this compound is highly dependent on the ionization technique employed. Different methods impart varying amounts of internal energy to the molecule, leading to distinct fragmentation patterns.

Electron Ionization (EI):

Under standard 70 eV electron ionization, this compound is expected to produce a rich fragmentation spectrum. The initial event is the formation of a molecular ion, [C₁₂H₉F]⁺˙. Due to the high energy of EI, this molecular ion will likely undergo several fragmentation pathways. Based on the analysis of related polycyclic aromatic hydrocarbons, the following fragmentation routes are anticipated:

Loss of a Hydrogen Radical (H•): The molecular ion can readily lose a hydrogen atom from the dihydro- moiety to form a more stabilized, conjugated system, resulting in an [M-H]⁺ ion.

Loss of a Fluorine Radical (F•): The C-F bond can cleave to release a fluorine radical, yielding a [C₁₂H₉]⁺ fragment. The stability of the resulting acenaphthene (B1664957) cation would drive this process.

Loss of Hydrogen Fluoride (B91410) (HF): A common fragmentation pathway for fluorinated compounds is the elimination of a neutral HF molecule, which would lead to the formation of an acenaphthylene (B141429) radical cation, [C₁₂H₈]⁺˙.

Loss of Acetylene (C₂H₂): Polycyclic aromatic hydrocarbons are known to undergo fragmentation with the loss of acetylene. This would result in a smaller aromatic fragment ion. rsc.org

Retro-Diels-Alder (RDA) type fragmentation: The dihydroacenaphthylene structure could potentially undergo an RDA-like cleavage, though this is generally less common for this ring system.

Chemical Ionization (CI):

Chemical ionization is a softer ionization technique that typically results in less fragmentation. bris.ac.uk Using a reagent gas like methane (B114726) or ammonia, this compound would likely produce a prominent protonated molecule, [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI is weak or absent. Fragmentation under CI conditions would be significantly reduced, primarily showing the loss of small neutral molecules like H₂ or HF from the protonated parent molecule.

Predicted Fragmentation Pathways under Electron Ionization

| Precursor Ion (m/z) | Fragmentation Process | Neutral Loss | Product Ion (m/z) |

| 172 | Hydrogen Radical Loss | H• | 171 |

| 172 | Fluorine Radical Loss | F• | 153 |

| 172 | Hydrogen Fluoride Loss | HF | 152 |

| 172 | Dehydrogenation | H₂ | 170 |

| 152 | Acetylene Loss | C₂H₂ | 126 |

This table illustrates plausible fragmentation pathways based on the principles of mass spectrometry and data from related compounds.

To definitively determine fragmentation mechanisms, isotopic labeling studies are invaluable. By selectively replacing certain atoms in this compound with their heavier isotopes (e.g., Deuterium (B1214612) for Hydrogen, ¹³C for Carbon), the origin of the atoms in the resulting fragments can be traced.

For instance, to investigate the loss of hydrogen, one could synthesize deuterated analogs of this compound. If the deuterium atoms are placed specifically on the ethano bridge (positions 1 and 2), the mass shifts in the resulting fragments would reveal whether the hydrogen loss during fragmentation originates from this bridge or from the aromatic rings.

Hypothetical Isotopic Labeling Study with Deuterium

| Labeled Compound | Fragmentation Pathway | Expected Fragment Mass Shift | Mechanistic Insight |

| 1,1,2,2-tetradeuterio-3-Fluoro-1,2-dihydroacenaphthylene | Loss of D• | [M-D]⁺ shows a 1 amu shift compared to the loss of H• from the unlabeled compound. | Confirms hydrogen loss from the ethano bridge. |

| 1,1,2,2-tetradeuterio-3-Fluoro-1,2-dihydroacenaphthylene | Loss of HD | [M-HD]⁺ | Indicates scrambling of hydrogen atoms between the bridge and the aromatic ring before elimination. |

| This compound (¹³C labeled at position 3) | Loss of F• | No change in the mass of the carbon skeleton of the fragment. | Confirms the loss of the fluorine atom and not a carbon-containing fragment at this step. |

This table provides a conceptual framework for how isotopic labeling could be applied to understand the fragmentation of this compound.

By combining high-resolution mass spectrometry with various ionization techniques and isotopic labeling studies, a comprehensive picture of the gas-phase ion chemistry of this compound can be constructed. This detailed understanding is crucial for its unequivocal identification and for predicting its behavior in various chemical and biological systems.

Application of 3 Fluoro 1,2 Dihydroacenaphthylene As a Synthetic Intermediate and Building Block

Synthesis of Complex Fluorinated Polycyclic Hydrocarbons

The development of novel synthetic routes to complex, fluorinated PAHs is crucial for accessing materials with tailored electronic and photophysical properties. 3-Fluoro-1,2-dihydroacenaphthylene could serve as a key starting material in this endeavor.

Utilization in Multi-Step Total Synthesis Strategies

In the realm of total synthesis, the strategic introduction of fluorine can be challenging. Employing a pre-fluorinated building block like this compound can simplify synthetic pathways to complex fluorinated PAHs. Dehydrogenation of the dihydroacenaphthylene core would yield 3-fluoroacenaphthylene, a reactive intermediate amenable to various transformations. For instance, it could undergo cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions to construct larger polycyclic systems. The fluorine atom's position on the aromatic ring can influence the regioselectivity of subsequent reactions, offering a handle for precise synthetic control.

While no specific total syntheses commencing from this compound are documented in the reviewed literature, the general strategies for PAH synthesis provide a framework for its potential application.

| Reaction Type | Potential Transformation of 3-Fluoroacenaphthylene | Resulting Structure |

| Diels-Alder Reaction | Reaction with a suitable diene | Annulated fluorinated polycycle |

| Suzuki Coupling | Cross-coupling with an arylboronic acid | Aryl-substituted fluoroacenaphthylene |

| Friedel-Crafts Acylation | Acylation followed by cyclization | Extended fluorinated polycyclic ketone |

Table 1: Hypothetical Applications of 3-Fluoroacenaphthylene in Multi-Step Synthesis

Creation of Novel Fluoro-Acenaphthylene Derivatives with Tunable Properties

The fluorine atom in this compound significantly influences the electronic nature of the acenaphthene (B1664957) skeleton through its inductive effect. This electronic perturbation can be harnessed to create novel fluoro-acenaphthylene derivatives with properties that can be fine-tuned. For example, further functionalization of the aromatic rings or the five-membered ring could lead to a library of compounds with varying electron affinities, ionization potentials, and fluorescence characteristics. The parent compound, acenaphthene, and its non-fluorinated derivatives have been explored for their interesting photophysical properties, and the introduction of fluorine is a well-established strategy to enhance these characteristics, such as quantum yield and photostability.

Precursor for Advanced Organic Materials

The unique combination of a compact, rigid structure and the presence of a highly electronegative fluorine atom makes this compound an attractive precursor for the synthesis of advanced organic materials with specific electronic or optical properties.

Incorporation into Oligomers and Polymers for Specific Electronic or Optical Architectures

Oligomers and polymers containing fluorinated aromatic units are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the 3-fluoroacenaphthylene moiety into a polymer backbone could impart desirable properties such as improved charge transport, higher thermal stability, and enhanced solubility. The fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key parameter in designing materials for electronic devices.

| Polymerization Method | Potential Monomer | Potential Polymer Properties |

| Yamamoto Coupling | Dibromo-3-fluoroacenaphthylene | Enhanced electron transport, high thermal stability |

| Suzuki Polycondensation | Dibromo-3-fluoroacenaphthylene and a diboronic acid | Tunable bandgap, improved solubility |

| Stille Coupling | Distannyl-3-fluoroacenaphthylene and a dihalide | Controlled conjugation length, specific optical properties |

Table 2: Potential Polymerization Strategies Involving 3-Fluoroacenaphthylene Derivatives

Role in the Design of Charge Transfer Complexes and π-Conjugated Systems

The electron-withdrawing nature of the fluorine atom makes the 3-fluoroacenaphthylene system a potential electron-acceptor component in charge-transfer (CT) complexes. When combined with suitable electron-donor molecules, these complexes can exhibit unique optical and electronic properties. The formation of CT complexes is a fundamental concept in the design of organic conductors and materials with non-linear optical (NLO) properties. Furthermore, extending the π-conjugation of the 3-fluoroacenaphthylene core through the attachment of other aromatic systems can lead to the creation of novel π-conjugated materials with applications in sensors and molecular electronics.

Scaffold for Ligand Design in Catalysis

The rigid acenaphthene framework can serve as a scaffold for the design of novel ligands for transition-metal catalysis. The introduction of a fluorine atom can influence the electronic properties of the coordinating atoms, thereby modulating the catalytic activity and selectivity of the metal center. For example, phosphine (B1218219) or N-heterocyclic carbene (NHC) functionalities could be introduced onto the 3-fluoroacenaphthylene backbone. The fluorine atom's steric and electronic effects could enforce a specific geometry around the metal center, potentially leading to enhanced enantioselectivity in asymmetric catalysis. While there are no specific reports on ligands derived from this compound, the principle of using rigid, electronically-tuned backbones is a well-established strategy in ligand design.

Research on this compound Remains Limited

Despite the growing interest in fluorinated organic compounds for advanced applications, specific research into the chemical compound this compound, particularly concerning its use as a synthetic intermediate and a building block for specialized materials, appears to be exceptionally limited or not publicly documented.

Extensive searches of scientific literature and chemical databases have yielded no specific studies detailing the derivatization of this compound for the creation of chiral or achiral ligands for asymmetric catalysis. Consequently, there is a lack of information regarding the investigation of ligand-metal interactions and the catalytic performance of any such derived ligands.

Similarly, the application of this compound as a building block for fluorescent probes and sensors is not described in available research. There are no documented instances of its integration into fluorophore frameworks for photophysical research, nor are there any studies on the structure-property relationships in novel fluorescent systems based on this specific compound.

While the broader class of acenaphthene derivatives and other fluorinated polycyclic aromatic hydrocarbons have been subjects of research in materials science and catalysis, the specific properties and applications of the 3-fluoro substituted version of 1,2-dihydroacenaphthylene remain unexplored in the reviewed literature. The introduction of a fluorine atom to an organic molecule can significantly alter its electronic properties, stability, and reactivity, making it a point of interest for chemists. However, in the case of this compound, the scientific community has yet to publish findings on its potential in the areas outlined.

Therefore, a detailed article on the application of this compound as a synthetic intermediate for catalysis and fluorescent materials, as per the specified structure, cannot be generated at this time due to the absence of foundational research.

Conclusion and Future Perspectives in the Research of 3 Fluoro 1,2 Dihydroacenaphthylene

Summary of Key Findings in Synthesis, Reactivity, and Theoretical Understanding

There are no available research findings on the synthesis, reactivity, or theoretical understanding of 3-Fluoro-1,2-dihydroacenaphthylene.

Unresolved Challenges and Open Questions in the Field

The primary unresolved challenge is the complete lack of data on this compound. Fundamental questions regarding its stability, preferred conformations, and spectral characteristics remain unanswered.

Future Directions in Synthetic Methodologies and Catalytic Applications

Future research would need to begin with the development of a reliable and efficient synthetic route to access this compound. Subsequent exploration of its reactivity could then pave the way for investigating its potential in catalytic applications.

Potential for Further Exploration of Its Role in Advanced Organic Materials and Chemical Biology Research

The potential of this compound in advanced organic materials and chemical biology is entirely unexplored. The unique properties imparted by the fluorine atom could make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological systems, but this remains to be investigated.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-1,2-dihydroacenaphthylene, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : Fluorination of acenaphthene derivatives typically involves electrophilic substitution or radical-mediated pathways. For 3-fluoro substitution, a regioselective approach using fluorine gas or fluorinating agents (e.g., Selectfluor®) under inert conditions is common. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) critically impact yield and selectivity due to steric hindrance in the acenaphthene core. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .

- Key Variables : Solvent polarity, fluorinating agent reactivity, temperature, and reaction time.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for deshielded protons near the fluorine atom (δ 7.2–7.8 ppm for aromatic protons; δ 3.0–4.0 ppm for dihydro protons).

- ¹⁹F NMR : A singlet near δ -120 to -150 ppm confirms fluorination.

- MS : Molecular ion peaks (m/z ~184 for [M]⁺) and fragmentation patterns (e.g., loss of F·) should align with theoretical predictions. Cross-validate with IR (C-F stretch ~1100 cm⁻¹) and X-ray crystallography if crystalline .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during fluorination of acenaphthene derivatives?

- Methodological Answer : Competing pathways (e.g., over-fluorination or ring-opening) arise from radical intermediates or excessive fluorinating agent concentrations. Use kinetic studies (e.g., time-resolved NMR) and DFT calculations to map energy barriers for fluorination vs. side reactions. For example, a higher activation energy for 3-fluorination vs. 1-fluorination in acenaphthene explains regioselectivity challenges. Pair experimental data with computational models (e.g., COMSOL Multiphysics) to simulate reactive intermediates .

Q. How can factorial design optimize reaction conditions for scalable synthesis of this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. THF), and fluorinating agent stoichiometry (1.0 vs. 1.5 equiv).

- Responses : Yield, purity, and reaction time.

- Analysis : ANOVA identifies significant factors. For instance, temperature and solvent polarity may dominate yield (p < 0.05), while stoichiometry affects purity. Iterative optimization reduces resource use and enhances reproducibility .

Q. What strategies resolve contradictions in reported spectral data for fluorinated acenaphthene derivatives?

- Methodological Answer : Discrepancies often stem from solvent effects or impurities. Standardize protocols:

Use deuterated solvents (e.g., CDCl₃) for NMR consistency.

Compare with high-purity reference samples (e.g., acenaphthene-d10).

Perform heteronuclear correlation spectroscopy (HMBC/HSQC) to confirm coupling between F and adjacent protons.

- Case Study : A 2024 study resolved conflicting ¹⁹F NMR shifts by identifying trace moisture in solvents, which quenched fluorinating agents and altered reaction pathways .

Theoretical and Application-Oriented Questions

Q. How does this compound’s electronic structure influence its utility in organic semiconductors?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the compound’s electron affinity, making it suitable for n-type semiconductors. Use cyclic voltammetry to measure redox potentials (e.g., E₁/2 = -1.2 V vs. Ag/Ag⁺) and UV-Vis spectroscopy to assess bandgap (~3.1 eV). Computational studies (e.g., Hückel theory) predict charge transport properties, which can be validated in thin-film transistor architectures .

Q. What role does this compound play in supramolecular chemistry, and how can its host-guest interactions be characterized?

- Methodological Answer : The planar aromatic core and fluorine’s polarity enable π-π stacking and halogen bonding. Use isothermal titration calorimetry (ITC) to quantify binding constants (Kₐ ~10³ M⁻¹) with electron-rich guests (e.g., coronene). Pair with X-ray crystallography to visualize stacking distances (3.4–3.6 Å) and fluorine-mediated interactions .

Methodological Frameworks

Q. How to integrate computational chemistry with experimental synthesis for accelerated discovery of fluorinated acenaphthene analogs?

- Methodological Answer :

Virtual Screening : Use density functional theory (DFT) to predict fluorination sites and stability.

Machine Learning : Train models on existing fluorination datasets to recommend optimal conditions (e.g., agents, solvents).

Validation : Compare simulated NMR/CV results with experimental data to refine algorithms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.